6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the Vilsmeier-Haack reaction for formylation, followed by cyclization and subsequent functional group modifications . The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (POCl3) to a stirred solution of dimethylformamide (DMF) in chloroform at low temperatures (0–5°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. It has been shown to induce mitochondrial membrane depolarization, activate caspases, and ultimately lead to apoptosis in cancer cells . Molecular docking studies have confirmed its binding affinity to DNA and caspase-3, suggesting its role in disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against tumor cell lines.
6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide: Evaluated for antitumor activity.
Uniqueness
6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its broad-spectrum antiproliferative activity and higher potency compared to similar compounds . Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further drug development .
Biological Activity
The compound 6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole class, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18FN3O2S, with a molecular weight of approximately 335.39 g/mol. The structure features a fluorophenyl group and an oxolane moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions.
- Substitution reactions to introduce the 4-fluorophenyl and oxolane groups.
Antimicrobial Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. In particular:
- Antitubercular Activity : Compounds similar to the target compound have shown promising results against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
- Antibacterial and Antifungal Activity : Studies have reported that certain derivatives possess strong activity against various bacterial strains and fungi, highlighting their potential as broad-spectrum antimicrobial agents .
Anticancer Potential
Imidazo[2,1-b][1,3]thiazole derivatives have been investigated for their anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation.
- Case Studies : In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines while exhibiting low toxicity towards normal cells .
Anti-inflammatory Effects
Research indicates that compounds in this class may also exhibit anti-inflammatory properties. They could potentially inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is highly dependent on their structural components:
- Fluorophenyl Substitution : The presence of a fluorine atom in the phenyl ring has been shown to enhance bioactivity by improving binding affinity to target proteins.
- Oxolane Moiety : This group contributes to solubility and bioavailability, making it a favorable modification in drug design.
Research Findings and Data Tables
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-11-16(17(23)20-9-14-3-2-8-24-14)25-18-21-15(10-22(11)18)12-4-6-13(19)7-5-12/h4-7,10,14H,2-3,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJILOZCSDDZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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